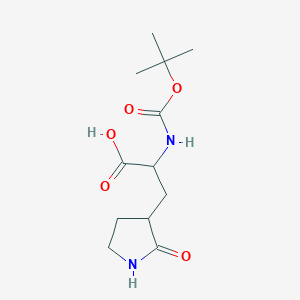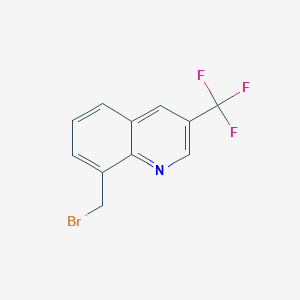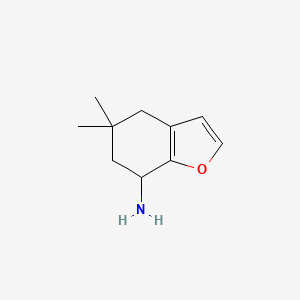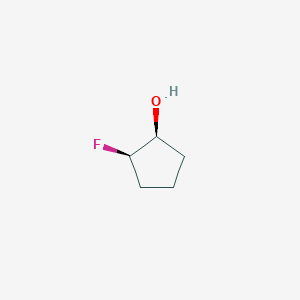
(1S,2R)-2-Fluorocyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-Fluorocyclopentan-1-ol is a chiral compound with a fluorine atom and a hydroxyl group attached to a cyclopentane ring The stereochemistry of this compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Fluorocyclopentan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a fluorinated cyclopentanone precursor. This can be done using chiral catalysts or reagents that induce the desired stereochemistry. Another method involves the use of asymmetric synthesis techniques, where chiral auxiliaries or ligands are employed to control the stereochemical outcome of the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-Fluorocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-fluorocyclopentanone, while reduction can produce cyclopentanol or other derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-Fluorocyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-Fluorocyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and result in various effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R)-2-Bromocyclopentan-1-ol: Similar in structure but with a bromine atom instead of fluorine.
(1S,2R)-2-Chlorocyclopentan-1-ol: Similar in structure but with a chlorine atom instead of fluorine.
(1S,2R)-2-Iodocyclopentan-1-ol: Similar in structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of (1S,2R)-2-Fluorocyclopentan-1-ol lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological targets. This makes this compound a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H9FO |
|---|---|
Molekulargewicht |
104.12 g/mol |
IUPAC-Name |
(1S,2R)-2-fluorocyclopentan-1-ol |
InChI |
InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
InChI-Schlüssel |
BDIRIPRHYULGQH-UHNVWZDZSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](C1)F)O |
Kanonische SMILES |
C1CC(C(C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)
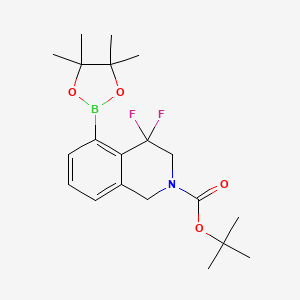
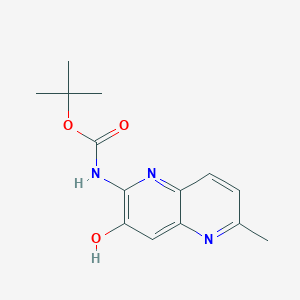
![6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one](/img/structure/B12976669.png)

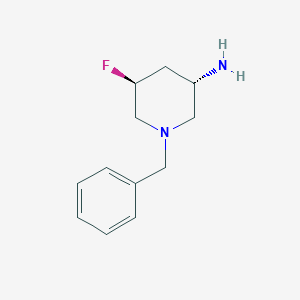
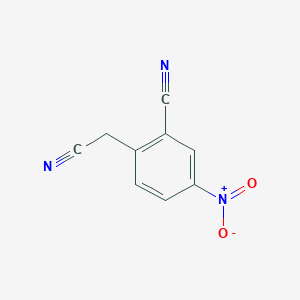
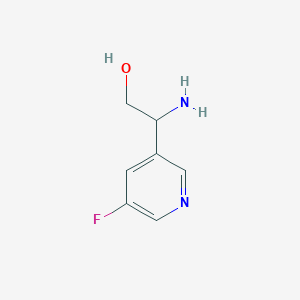
![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)
